molecular formula C18H19N3O B2384647 Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-

Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-

Cat. No.: B2384647
M. Wt: 293.4 g/mol
InChI Key: NVMGVBOWWKYQPP-UHFFFAOYSA-N
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Description

WAY-301242 is a chemical compound with the molecular formula

C18H19N3OC_{18}H_{19}N_{3}OC18​H19​N3​O

and a molecular weight of 293.36 g/mol . It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is primarily used in research settings to study its effects on cellular processes and its potential therapeutic applications.

Scientific Research Applications

WAY-301242 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.

    Biology: WAY-301242 is employed in cell biology research to investigate its effects on cell growth, division, and apoptosis.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in cancer research.

Future Directions

Future research directions could involve further exploration of the therapeutic potential of benzimidazole derivatives, given their broad range of chemical and biological properties . This could include the development of new drugs based on the benzimidazole skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-301242 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core. This is typically achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Acylation: The benzimidazole core is then acylated using an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acetamide group with isopropyl and phenyl groups to yield WAY-301242.

Industrial Production Methods

Industrial production of WAY-301242 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

WAY-301242 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group.

    Substitution: WAY-301242 can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols.

Comparison with Similar Compounds

WAY-301242 can be compared with other tubulin-binding compounds, such as:

    Colchicine: Like WAY-301242, colchicine binds to tubulin and inhibits its polymerization. colchicine is a natural product derived from plants, whereas WAY-301242 is a synthetic compound.

    Vinblastine: This is another tubulin-binding agent used in cancer therapy. Vinblastine also inhibits tubulin polymerization but has a different chemical structure and origin.

    Paclitaxel: Unlike WAY-301242, paclitaxel stabilizes microtubules rather than inhibiting their formation. This leads to a different mechanism of action, although both compounds ultimately disrupt cell division.

WAY-301242 is unique in its specific synthetic origin and its particular binding affinity for tubulin, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14(2)21(15-8-4-3-5-9-15)18(22)12-20-13-19-16-10-6-7-11-17(16)20/h3-11,13-14H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGVBOWWKYQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.